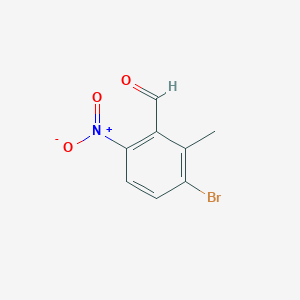![molecular formula C13H19N3O B6266043 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 1333468-63-5](/img/no-structure.png)
2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylacetamide moiety
未来方向
作用机制
Target of Action
Similar compounds have been found to target proteins likeS100B and EGFR . The role of these proteins varies: S100B is involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation .
Mode of Action
Similar compounds have been found to inhibit enzymes likeacetylcholinesterase (AChE) . Inhibition of AChE leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
Based on the known targets, it can be inferred that this compound may influence thecholinergic system and EGFR signaling pathway . These pathways play crucial roles in numerous physiological processes, including neuronal signaling and cell growth, respectively .
Result of Action
Similar compounds have been found to exhibitacetylcholinesterase inhibitory activities , which could potentially lead to enhanced cholinergic transmission. This could have implications for conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves the alkylation of 4-methylpiperazine with a suitable phenylacetyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenylacetamide moiety can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperazine or phenylacetamide derivatives.
科学研究应用
2-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
相似化合物的比较
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has a similar structure but with a phenyl group instead of a methyl group on the piperazine ring.
2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide: This compound has a methoxy group on the phenyl ring, which may alter its chemical and biological properties.
Uniqueness: 2-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide is unique due to the presence of the methyl group on the piperazine ring, which can influence its reactivity and interaction with molecular targets. This structural feature may also affect its pharmacokinetic properties, making it a valuable compound for specific research applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves the reaction of 4-methylpiperazine with 4-bromoacetophenone followed by reduction of the resulting ketone to the corresponding alcohol and subsequent acetylation of the alcohol with acetic anhydride.", "Starting Materials": [ "4-bromoacetophenone", "4-methylpiperazine", "Sodium borohydride", "Acetic anhydride", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromoacetophenone is reacted with 4-methylpiperazine in methanol and diethyl ether to yield 2-[4-(4-methylpiperazin-1-yl)phenyl]acetophenone.", "Step 2: The ketone product from step 1 is reduced to the corresponding alcohol using sodium borohydride in methanol.", "Step 3: The resulting alcohol is acetylated with acetic anhydride in the presence of sodium hydroxide to yield 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide.", "Step 4: The final product is purified by recrystallization from a suitable solvent such as diethyl ether or ethanol and the purity is confirmed by melting point determination and spectroscopic analysis." ] } | |
CAS 编号 |
1333468-63-5 |
分子式 |
C13H19N3O |
分子量 |
233.3 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



